Cas no 1871-67-6 (trans-2-Octenoic Acid)

trans-2-Octenoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Octenoic acid
- Octenoicacidpract
- 2-Octenoic acid,predominantly trans
- pentadecafluorooctanoic acid
- trans-2-Octenoic acid
- heptenecarboxylic acid
- octenoic acid
- RARECHEM AL BK 0164
- T2 OCTENOIC ACID
- 2-Octenoic acid,(E)-
- FEMA NUMBER 3957
- oct-2-enoic acid
- (E)-2-Octenoicacid
- (E)-oct-2-enoic acid
- trans-2-Octenoic Acid
-
- MDL: MFCD00002706
- インチ: 1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6+
- InChIKey: CWMPPVPFLSZGCY-VOTSOKGWSA-N
- ほほえんだ: CCCCC/C=C/C(=O)O
- BRN: 1721115
計算された属性
- せいみつぶんしりょう: 142.09900
- どういたいしつりょう: 142.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.944 g/mL at 25 °C(lit.)
- ゆうかいてん: 5-6 °C (lit.)
- ふってん: 143°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.4588(lit.)
- PSA: 37.30000
- LogP: 2.20750
- ようかいせい: 水に溶けない
- FEMA: 3957 | (E)-2-OCTENOIC ACID
trans-2-Octenoic Acid セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S27-S28-S36/37/39-S45
-
危険物標識:
- 危険レベル:8
- 包装グループ:III
- リスク用語:R34
- 包装カテゴリ:III
- 包装等級:III
- セキュリティ用語:8
- 危険レベル:8
trans-2-Octenoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR929368-1g |
Trans-2-octenoic acid |
1871-67-6 | 95% | 1g |
£16.00 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5261-2 mg |
2-Octenoic acid |
1871-67-6 | 96.82% | 2mg |
¥594.00 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5261-100 mg |
2-Octenoic acid |
1871-67-6 | 96.82% | 100MG |
¥5154.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72155-1ml |
(E)-Oct-2-enoic acid |
1871-67-6 | ≥98% | 1ml |
¥78.0 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162199-1ml |
trans-2-Octenoic Acid |
1871-67-6 | 95% | 1ml |
¥89.90 | 2023-08-31 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02058-50g |
trans-2-Octenoic acid, 94% |
1871-67-6 | 94% | 50g |
¥4662.00 | 2023-02-25 | |
Apollo Scientific | OR929368-25g |
Trans-2-octenoic acid |
1871-67-6 | 95% | 25g |
£286.00 | 2025-02-20 | |
MedChemExpress | HY-W046906-10mg |
(E)-Oct-2-enoic acid |
1871-67-6 | 99.87% | 10mg |
¥500 | 2024-04-19 | |
Aaron | AR003VLP-10mg |
TRANS-2-OCTENOIC ACID |
1871-67-6 | 98% | 10mg |
$68.00 | 2023-12-14 | |
Aaron | AR003VLP-100mg |
TRANS-2-OCTENOIC ACID |
1871-67-6 | 98% | 100mg |
$88.00 | 2023-12-14 |
trans-2-Octenoic Acid 関連文献
-
Giuseppe D. Ruggiero,Ian H. Williams Chem. Commun. 2002 732
-
Cariton Kubwabo,Brian Stewart,Jiping Zhu,Leonora Marro J. Environ. Monit. 2005 7 1074
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Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586
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Lauren Ray,Bradley S. Moore Nat. Prod. Rep. 2016 33 150
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Celso de Mello Donegá Chem. Soc. Rev. 2011 40 1512
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Stephen M. Kelly,Jürg Fünfschilling J. Mater. Chem. 1993 3 953
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Leslie J. Oates,Richard F. W. Jackson,Michael H. Block Org. Biomol. Chem. 2003 1 140
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Lu Han,Jie Liu,Ningning Yu,Zeke Liu,Jinan Gu,Jialing Lu,Wanli Ma Nanoscale 2015 7 2461
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Lan-Ting Xin,Shi-Jun Yue,Ya-Chu Fan,Jing-Shuai Wu,Dan Yan,Hua-Shi Guan,Chang-Yun Wang RSC Adv. 2017 7 31807
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Juan J. Nájera,Carl J. Percival,Andrew B. Horn Phys. Chem. Chem. Phys. 2009 11 9093
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
trans-2-Octenoic Acidに関する追加情報
Trans-2-Octenoic Acid (CAS No. 1871-67-6): An Overview of Its Properties, Applications, and Recent Research
Trans-2-octenoic acid (CAS No. 1871-67-6) is a naturally occurring unsaturated fatty acid that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, cosmetics, and food science. This article provides a comprehensive overview of trans-2-octenoic acid, including its chemical structure, physical properties, synthesis methods, biological activities, and the latest research findings.
Chemical Structure and Physical Properties
Trans-2-octenoic acid is an eight-carbon unsaturated fatty acid with a double bond at the second carbon position in the trans configuration. Its systematic name is (E)-2-octenoic acid, reflecting the trans configuration of the double bond. The molecular formula of trans-2-octenoic acid is C8H14O2, and its molecular weight is approximately 142.19 g/mol. This compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor.
The physical properties of trans-2-octenoic acid include a melting point of -33°C and a boiling point of 190°C at 760 mmHg. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate. The compound's low melting point and high solubility in organic solvents make it suitable for various industrial applications.
Synthesis Methods
Trans-2-octenoic acid can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the Wittig reaction, where an alkyl halide reacts with a phosphonium ylide to form an alkene intermediate, which is then oxidized to the desired carboxylic acid. Another method involves the hydroformylation of 1-heptene followed by oxidation to form the carboxylic acid.
In recent years, biotechnological methods have gained popularity due to their environmental friendliness and cost-effectiveness. For example, microbial fermentation using specific strains of bacteria or fungi can produce trans-2-octenoic acid. These microorganisms can metabolize simple substrates such as glucose or glycerol to generate the desired fatty acid.
Biological Activities and Applications
Trans-2-octenoic acid exhibits a range of biological activities that have been explored for various applications. One of its notable properties is its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that trans-2-octenoic acid can disrupt bacterial cell membranes, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents.
In addition to its antimicrobial activity, trans-2-octenoic acid has been investigated for its anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that trans-2-octenoic acid could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Cosmetic Applications
The unique properties of trans-2-octenoic acid, including its low irritancy and ability to penetrate the skin barrier, make it an attractive ingredient in cosmetic formulations. It has been used in moisturizers, anti-aging creams, and hair care products due to its emollient properties and ability to improve skin hydration. Recent studies have also shown that trans-2-octenoic acid can enhance the efficacy of other active ingredients in cosmetic formulations by improving their delivery to the skin.
Food Science Applications
In the food industry, trans-2-octenoic acid strong > has been explored for its potential as a flavor enhancer and preservative. Its ability to inhibit microbial growth makes it suitable for use in food preservation, particularly in products such as meat, dairy, and baked goods. Additionally, its characteristic odor can be used to enhance the flavor profile of certain foods.
Clinical Trials and Safety Profiles strong > p > < p >Several clinical trials have been conducted to evaluate the safety and efficacy of trans - 2 - octenoic acid strong > in various applications . In a study published in the Journal of Clinical Microbiology , researchers found that topical application of trans - 2 - octenoic acid strong > significantly reduced bacterial colonization on wounds without causing adverse side effects . Another study published in the Journal of Inflammation Research demonstrated that oral administration of trans - 2 - octenoic acid strong > reduced inflammation markers in patients with chronic inflammatory conditions . These findings support the potential therapeutic uses of trans - 2 - octenoic acid strong > in clinical settings . p > < p >< strong >Conclusion< / strong > p > < p >< strong >Trans - 2 - octenoic acid strong >( CAS No . 1871 - 67 - 6 ) is a versatile compound with a wide range of applications , from pharmaceuticals to cosmetics and food science . Its unique chemical structure , physical properties , biological activities , and safety profile make it an attractive candidate for further research and development . As new research continues to uncover additional benefits ,< strong > trans - 2 - octenoic acid strong > is poised to play an increasingly important role in various industries . p > article > < / response >
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